- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224

Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

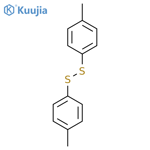

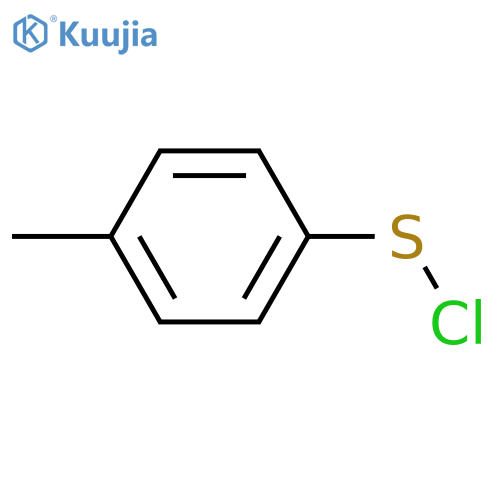

933-00-6 structure

Nom du produit:Hypochlorothioous acid,4-methylphenyl ester

Hypochlorothioous acid,4-methylphenyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- Hypochlorothioous acid,4-methylphenyl ester

- 4-Methylphenylsulfenyl chloride

- 4-Toluenesulfenyl chloride

- 4-Tolylsulfenyl chloride

- p-Methylbenzenesulfenyl chloride

- p-Methylphenylsulfenyl chloride

- p-Tolylsulfenyl chloride

- 4-Methylbenzenesulfenyl chloride (ACI)

- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)

- [(4-Methylphenyl)sulfanyl]chlorane

- p-Tolyl hypochlorothioate

- RSGBMGFQNOGIPC-UHFFFAOYSA-N

- p-toluenesulfenyl chloride

- p-tolyl hypochlorothioite

- P-TOLUENESULFENYLCHLORIDE

- 4-methylbenzenesulfenyl chloride

- Benzenesulfenyl chloride, 4-methyl-

- p-tolylhypochlorothioite

- SCHEMBL2022538

- (4-methylphenyl) thiohypochlorite

- thiohypochlorous acid p-tolyl ester

- 933-00-6

-

- Piscine à noyau: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3

- La clé Inchi: RSGBMGFQNOGIPC-UHFFFAOYSA-N

- Sourire: ClSC1C=CC(C)=CC=1

Propriétés calculées

- Qualité précise: 157.9956991g/mol

- Masse isotopique unique: 157.9956991g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 0

- Complexité: 85

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 25.3Ų

- Charge de surface: 0

- Le xlogp3: 3.2

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Dense: 1.20

- Point d'ébullition: 281 ºC

- Point d'éclair: 120 ºC

Hypochlorothioous acid,4-methylphenyl ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00GUZ7-10g |

p-Toluenesulfenylchloride |

933-00-6 | 10g |

$970.00 | 2023-12-16 | ||

| Aaron | AR00GV7J-1g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 1g |

$307.00 | 2025-02-13 | |

| Aaron | AR00GV7J-5g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 5g |

$919.00 | 2025-02-13 | |

| Aaron | AR00GV7J-10g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 10g |

$1619.00 | 2025-02-13 | |

| 1PlusChem | 1P00GUZ7-5g |

p-Toluenesulfenylchloride |

933-00-6 | 5g |

$558.00 | 2023-12-16 | ||

| 1PlusChem | 1P00GUZ7-1g |

p-Toluenesulfenylchloride |

933-00-6 | 1g |

$192.00 | 2023-12-16 |

Hypochlorothioous acid,4-methylphenyl ester Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

Référence

- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

Référence

- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Chlorine

Référence

- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C

Référence

- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane

Référence

- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Chlorine

Référence

- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Référence

- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C

Référence

- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C

Référence

- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt

Référence

- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt

Référence

- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C

Référence

- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

Référence

- The asymmetric desymmetrisation of meso compounds, 2000, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt

Référence

- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C

Référence

- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Chlorine

Référence

- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

Référence

- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

Référence

- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538

Hypochlorothioous acid,4-methylphenyl ester Raw materials

Hypochlorothioous acid,4-methylphenyl ester Preparation Products

Hypochlorothioous acid,4-methylphenyl ester Littérature connexe

-

David C. Sherrington,Alexander Swann,Ian M. Huxham,Lawrence Tetley J. Mater. Chem. 1993 3 781

-

Lijun Huang,Zhen Wang,Xuefei Huang Chem. Commun. 2004 1960

-

Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150

-

Qingpeng Zhao,Han Zhang,Yanxin Zhang,Shihao Zhou,Jian Gao Org. Biomol. Chem. 2020 18 6549

-

Gao-Lan Zhang,Meng-Man Wei,Chengcheng Song,Yu-Feng Ma,Xiu-Jing Zheng,De-Cai Xiong,Xin-Shan Ye Org. Chem. Front. 2018 5 2179

933-00-6 (Hypochlorothioous acid,4-methylphenyl ester) Produits connexes

- 1895842-52-0(O-(1-methyl-1H-indol-2-yl)methylhydroxylamine)

- 1213089-19-0((1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine)

- 1427377-75-0(7-Bromo-6-fluoro-1H-indazole)

- 892843-42-4(3-(benzenesulfonyl)-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide)

- 2411317-65-0(2-chloro-N-{1-4-(trifluoromethyl)pyrimidin-2-ylcyclopropyl}acetamide)

- 96617-81-1(Diethyl Sulfate-d10)

- 1170587-07-1(2-(5-chlorothiophen-2-yl)-5-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3,4-oxadiazole)

- 897464-84-5(2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-2-(2-methoxyphenyl)ethylacetamide)

- 1805260-19-8(4-Chloro-3-(difluoromethyl)-6-fluoro-2-iodopyridine)

- 1420792-86-4(7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid)

Fournisseurs recommandés

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

Wuhan Comings Biotechnology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot